N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-((5-(4-Chlorophenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic small molecule featuring a benzo[d][1,3]dioxole (1,3-benzodioxole) scaffold linked via a carboxamide group to a methyl-substituted isoxazole ring. The isoxazole moiety is further substituted with a 4-chlorophenyl group at position 3. The benzo[d][1,3]dioxole group is known to enhance metabolic stability and influence lipophilicity, while the 4-chlorophenyl substituent may contribute to electronic effects and binding affinity in target interactions .
Properties
IUPAC Name |
N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O4/c19-13-4-1-11(2-5-13)16-8-14(21-25-16)9-20-18(22)12-3-6-15-17(7-12)24-10-23-15/h1-8H,9-10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXKBPSRGWSURR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=NOC(=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide typically involves several key steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. For instance, 4-chlorobenzonitrile oxide can react with propargyl alcohol to form the isoxazole ring.
Attachment of the Benzo[d][1,3]dioxole Moiety: This step involves the coupling of the isoxazole derivative with a benzo[d][1,3]dioxole precursor. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of the Carboxamide Group: The final step involves the introduction of the carboxamide group. This can be done by reacting the intermediate with an appropriate amine under amide bond-forming conditions, such as using carbodiimide coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Biology: It serves as a probe to study the mechanisms of action of various biological processes.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous molecules, focusing on synthesis, physicochemical properties, and biological relevance.
Isoxazole Carboxamides with Aromatic Substituents
N-(5-Chloro-2-methylphenyl)-5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxamide (Compound 63)
- Structure : Features a 4-fluoro-3-hydroxyphenyl group at position 5 of the isoxazole and a 5-chloro-2-methylphenyl carboxamide.
- Synthesis : Prepared via coupling 5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxylic acid with 5-chloro-2-methylaniline (18% yield) .
- Properties : Melting point 214–216°C (decomposition); characterized by NMR and HRMS.
- Biological Relevance : Likely evaluated for mitochondrial modulation, as similar compounds in were tested in assays involving mitochondrial isolation and activity .
- Key Difference : The absence of the benzo[d][1,3]dioxole group reduces metabolic stability compared to the target compound.
N-Benzyhydryl-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide
- Structure : Substituted with a 2-chlorophenyl group on the isoxazole and a benzhydryl (diphenylmethyl) carboxamide.
- Properties : Higher molecular weight (MFCD01182909) due to the bulky benzhydryl group, which may hinder membrane permeability .
- Key Difference : The benzhydryl group introduces steric bulk, contrasting with the target compound’s methyl-linked benzodioxole, which offers a balance of lipophilicity and compactness .
Benzo[d][1,3]dioxole Carboxamides
N-(3,4-Dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-2, 2a)
- Structure : Shares the benzo[d][1,3]dioxole-5-carboxamide core but lacks the isoxazole moiety; instead, it has a 3,4-dimethoxyphenyl group.
- Synthesis : Synthesized via carbodiimide-mediated coupling (75% yield); purified by silica chromatography .
- Properties : Melting point 175–177°C; characterized by NMR and HRMS.
- Key Difference : The absence of the isoxazole ring limits its applicability in targets requiring heterocyclic interactions .
- N-Phenylbenzo[d][1,3]dioxole-5-carboxamide (3z) Structure: Simple phenyl-substituted derivative without heterocyclic appendages. Synthesis: Prepared via oxidative coupling of benzo[d][1,3]dioxole-5-carbaldehyde with aniline (75% yield) .
Hybrid Structures with Heterocyclic and Benzodioxole Motifs
- 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-chloro-4-methoxybenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide (Compound 55)
- Structure : Replaces the isoxazole with a thiazole ring and incorporates a cyclopropane-carboxamide linker.
- Synthesis : Prepared via HATU-mediated coupling (27% yield); characterized by NMR .
- Key Difference : The thiazole moiety may alter electronic properties and binding kinetics compared to isoxazole derivatives .
Comparative Data Table
Key Insights from Structural Comparisons
Isoxazole vs. Thiazole : Isoxazole derivatives (e.g., Compound 63) generally exhibit higher thermal stability (e.g., melting points >200°C) compared to thiazole-based analogs (e.g., Compound 55), which may correlate with crystallinity and shelf life .
Substituent Effects: Chlorophenyl Groups: The 4-chlorophenyl group in the target compound likely enhances hydrophobic interactions compared to the 2-chlorophenyl in ’s compound . Benzodioxole vs.
Synthetic Accessibility : Carboxamide coupling (e.g., HATU or carbodiimide-mediated) is a common strategy, but yields vary significantly (18–75%) depending on steric and electronic factors .
Biological Activity
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes an isoxazole ring and a benzo[d][1,3]dioxole moiety. The synthesis typically involves:
- Formation of the Isoxazole Ring : This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
- Attachment of the Benzo[d][1,3]dioxole Moiety : This step often involves palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Biological Activity Overview
This compound has shown promising biological activities, particularly in the following areas:
- Anticancer Activity : Compounds with similar structures have exhibited significant cytotoxic effects against various cancer cell lines. Research indicates that derivatives containing isoxazole rings can inhibit pathways related to cell proliferation and survival .
- Anti-inflammatory Properties : Benzodioxole derivatives have been noted for their anti-inflammatory effects, which are crucial for treating conditions characterized by chronic inflammation .
- Antioxidant Activity : The compound has demonstrated potential antioxidant properties, contributing to its therapeutic profile against oxidative stress-related diseases .
Anticancer Efficacy
A study evaluating benzodioxole derivatives highlighted that compounds similar to this compound exhibited significant anticancer activity. For instance:
- IC50 Values : Compounds 2a and 2b (related derivatives) showed low IC50 values against Hep3B liver cancer cells, indicating strong cytotoxicity compared to standard drugs like Doxorubicin .
The anticancer mechanisms involve:
- Cell Cycle Arrest : Compound 2a was shown to induce cell cycle perturbations in Hep3B cells, significantly decreasing the fraction of cells in the G1 phase and affecting progression through the S phase .
- Inhibition of Proliferation Pathways : The presence of the isoxazole ring suggests interference with signaling pathways crucial for cancer cell survival and proliferation.
Antioxidant Activity
The antioxidant potential was evaluated using the DPPH assay, where related compounds demonstrated notable free radical scavenging activity. This suggests that this compound could mitigate oxidative stress in biological systems .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
